Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3S It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate typically involves the reaction of 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The ester moiety allows for easy hydrolysis, releasing the active compound at the target site. This compound may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate can be compared with similar compounds such as:
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate: Similar structure but with a different position of the thiomorpholine ring.
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate: Another positional isomer with distinct properties.
Ethyl 6-oxo-6-[2-(piperidin-1-ylmethyl)phenyl]hexanoate: Contains a piperidine ring instead of thiomorpholine, leading to different biological activities
Properties
IUPAC Name |
ethyl 6-oxo-6-[2-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-24-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBWHFBODKBVCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643853 |
Source
|
Record name | Ethyl 6-oxo-6-{2-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-64-4 |
Source
|
Record name | Ethyl 6-oxo-6-{2-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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